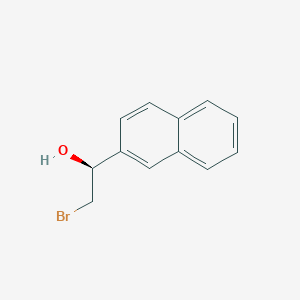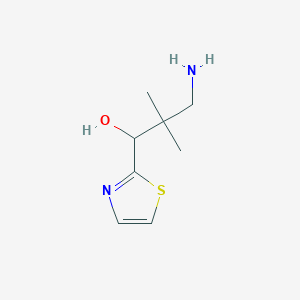
(1S)-2-bromo-1-(2-naphthyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-bromo-1-(2-naphthyl)ethanol is a chiral compound that features a bromine atom and a hydroxyl group attached to an ethyl chain, which is further connected to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(2-naphthyl)ethanol typically involves the bromination of (1S)-1-(2-naphthyl)ethanol. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production while maintaining enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-bromo-1-(2-naphthyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: 2-bromo-1-(2-naphthyl)ethanone.
Reduction: 1-(2-naphthyl)ethanol.
Substitution: 2-azido-1-(2-naphthyl)ethanol.
Wissenschaftliche Forschungsanwendungen
(1S)-2-bromo-1-(2-naphthyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (1S)-2-bromo-1-(2-naphthyl)ethanol involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(2-naphthyl)ethanol
- 2-bromo-2,2-difluoro-1-(2-naphthyl)ethanol
- (S)-(-)-1-(2-naphthyl)ethanol
Uniqueness
(1S)-2-bromo-1-(2-naphthyl)ethanol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in asymmetric synthesis, providing access to enantiomerically pure products that are essential in the development of pharmaceuticals and other biologically active compounds .
Eigenschaften
Molekularformel |
C12H11BrO |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
(1S)-2-bromo-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C12H11BrO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8H2/t12-/m1/s1 |
InChI-Schlüssel |
HDRFYKFGBRXGRR-GFCCVEGCSA-N |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CBr)O |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)

![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)





